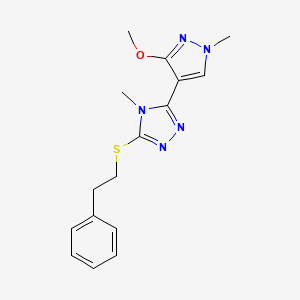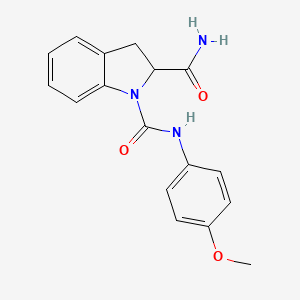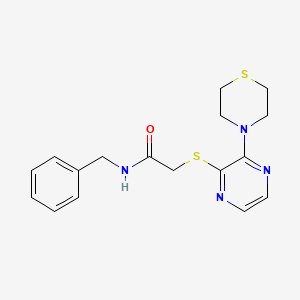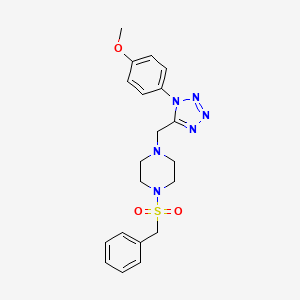
3-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zytotoxische Wirkstoffe
Diese Verbindung könnte bei der Entwicklung und Synthese neuer zytotoxischer Wirkstoffe verwendet werden . Eine Reihe neuer Derivate wurde in verschiedenen Schritten mit akzeptablen Reaktionsverfahren und quantitativen Ausbeuten entwickelt und synthetisiert . Diese neu synthetisierten Derivate wurden in Bezug auf ihre in-vitro-Zellviabilität/zytotoxischen Eigenschaften gegenüber der menschlichen Brustkrebszelllinie (MCF-7) mit verschiedenen Konzentrationen untersucht . Die meisten Derivate zeigten vielversprechende zytotoxische Aktivität .
Antileishmanial-Wirkstoffe
Pyrazol-haltige Verbindungen, wie z. B. die genannte Verbindung, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter auch potente antileishmaniale Aktivitäten . Einige Hydrazin-gekoppelte Pyrazole wurden erfolgreich synthetisiert und ihre Strukturen wurden verifiziert . Die in-vitro-Antileishmanial-Aktivitäten der synthetisierten Pyrazol-Derivate wurden gegen einen klinischen Isolat von Leishmania aethiopica evaluiert .
Antimalaria-Wirkstoffe
Die gleichen Hydrazin-gekoppelten Pyrazole wurden auch in Bezug auf ihre in-vivo-Antimalaria-Aktivitäten gegen Plasmodium berghei-infizierte Mäuse evaluiert . Das Ergebnis zeigte, dass einige der Zielverbindungen bessere Inhibitionseffekte gegen Plasmodium berghei erzielten .
Molekular-Docking-Studien
Die Molekular-Docking-Studie, die an Lm-PTR1 durchgeführt wurde, komplexiert mit Trimethoprim, rechtfertigte die bessere antileishmaniale Aktivität eines der Pyrazol-Derivate . Dies deutet darauf hin, dass diese Verbindungen in Molekular-Docking-Studien verwendet werden könnten, um ihre Interaktionen mit Zielproteinen zu verstehen.
Arzneimittelentwicklung für nicht-kleinzelliges Lungenkarzinom (NSCLC)
Mutante epidermale Wachstumsfaktor-Rezeptoren (EGFR) sind ein wichtiger Treiber für nicht-kleinzelliges Lungenkarzinom (NSCLC) . Gehandelte Inhibitoren der ersten Generation, wie z. B. Erlotinib, bewirken eine vorübergehende positive Reaktion bei Patienten mit EGFR-mutiertem NSCLC, bevor Resistenzmechanismen diese Inhibitoren unwirksam machen . Pyrazol-haltige Verbindungen könnten potenziell bei der Entwicklung neuer Medikamente für NSCLC eingesetzt werden.
Arzneimittelresistenz-Studien
Angesichts der möglichen Anwendungen bei verschiedenen Krankheiten könnte diese Verbindung auch in Studien zur Untersuchung von Arzneimittelresistenz eingesetzt werden. Beispielsweise wird die Wirksamkeit bestehender Antileishmanial- und Antimalaria-Medikamente häufig aufgrund suboptimaler Behandlungsergebnisse und des Aufkommens von arzneimittelresistentem Plasmodium falciparum in Frage gestellt . Diese Verbindung könnte in Studien verwendet werden, um die Mechanismen der Arzneimittelresistenz zu verstehen und Strategien zu entwickeln, um diese zu überwinden.
Wirkmechanismus
Target of Action
The compound, also known as 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with its targets and results in significant antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to the death of these organisms and thus exhibiting its antileishmanial and antimalarial effects .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .
Eigenschaften
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFHILDRRJDRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)


![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2360078.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)
